molecular formula C23H21NO5S B2713691 (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1788845-74-8

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2713691
CAS No.: 1788845-74-8
M. Wt: 423.48
InChI Key: OXJGZEHDPNLVIN-UHFFFAOYSA-N
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Description

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C23H21NO5S and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Furans and pyrroles are significant synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. A study described methods to prepare 2-substituted 3-furfurals, highlighting the potential of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).
  • The microwave-assisted synthesis of novel pyrazoline derivatives, including furan compounds, for potential anti-inflammatory and antibacterial applications was reported, indicating the utility of such compounds in pharmaceutical research (Ravula et al., 2016).

Applications in Peptide Synthesis

  • The study of 9H-xanthen-9-yl and 2-methoxy-9H-xanthen-9-yl groups introduced onto sulfhydryl functions has implications for peptide synthesis, suggesting the relevance of xanthen-9-yl derivatives in this field (Han & Barany, 1997).

Development of Novel Chemical Reactions

  • An efficient three-component reaction involving sulfonylated furan derivatives was developed, presenting a new strategy for the preparation of these compounds. This highlights the role of sulfonylated furans in developing novel chemical reactions (Cui et al., 2018).

Catalysis and Material Science

  • The use of furan and pyrrole derivatives in the synthesis of polysubstituted furans, as reported in a catalyst-free, one-pot synthesis, shows their potential in material science and catalysis (Damavandi et al., 2012).

Corrosion Inhibition

  • A study on furan-2-yl methanone derivatives for corrosion prevention on mild steel in acidic medium indicates the practical applications of these compounds in industrial settings, particularly in corrosion inhibition (Singaravelu & Bhadusha, 2022).

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c25-23(24-12-11-17(14-24)30(26,27)15-16-6-5-13-28-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-10,13,17,22H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJGZEHDPNLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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